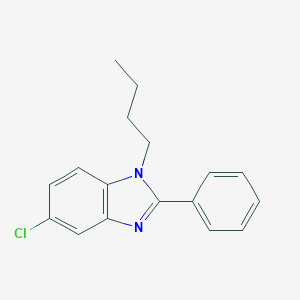![molecular formula C24H17N3OS B304565 [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the inhibition of specific enzymes and pathways involved in cell growth and proliferation. This compound has been shown to target multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and can effectively reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone in lab experiments is its high potency and specificity. This compound can effectively target specific signaling pathways and enzymes, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research involving [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone. One area of interest is in the development of novel cancer therapies that utilize this compound as a key component. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify other potential applications in various fields, such as immunology and neurology.
In conclusion, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and specificity make it a valuable tool for studying various biological processes, and its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel therapies. Further research is needed to fully explore the potential of this compound and to identify other potential applications in various fields.
Synthesemethoden
The synthesis of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the reaction of 4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically occurs at elevated temperatures and requires careful monitoring to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone |
|---|---|
Molekularformel |
C24H17N3OS |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(4-methyl-2-phenyl-5-pyrrol-1-ylthieno[2,3-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C24H17N3OS/c1-16-19-20(27-14-8-9-15-27)22(21(28)17-10-4-2-5-11-17)29-24(19)26-23(25-16)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
TUQRDTLIORBHQK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Kanonische SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)

![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)
![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


